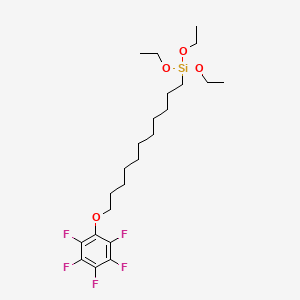
11-(Pentafluorophenoxy)undecyltriethoxysilane
Overview
Description
11-(Pentafluorophenoxy)undecyltriethoxysilane is a silane coupling agent with the chemical formula C23H37F5O4Si. It is known for its unique properties, including its ability to form strong bonds with both organic and inorganic materials. This compound is widely used in various fields of research and industry due to its versatility and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pentafluorophenoxy)undecyltriethoxysilane typically involves the reaction of undecylenic acid with pentafluorophenol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with triethoxysilane to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The final product is purified and tested to ensure it meets the necessary quality standards .
Chemical Reactions Analysis
Types of Reactions
11-(Pentafluorophenoxy)undecyltriethoxysilane undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further react to form siloxane bonds.
Substitution: The ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and other nucleophiles. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products
The major products formed from the reactions of this compound include silanols, siloxanes, and substituted silanes. These products are often used in further chemical processes or as intermediates in the synthesis of other compounds .
Scientific Research Applications
11-(Pentafluorophenoxy)undecyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance
Mechanism of Action
The mechanism of action of 11-(Pentafluorophenoxy)undecyltriethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups are hydrolyzed to form silanols, which can then condense to form siloxane bonds. These bonds provide enhanced adhesion and stability to the materials being treated .
Comparison with Similar Compounds
Similar Compounds
11-(Pentafluorophenoxy)undecyltrimethoxysilane: Similar in structure but with methoxy groups instead of ethoxy groups.
11-(Pentafluorophenoxy)undecylmethyldimethoxysilane: Contains a methyl group in addition to methoxy groups.
11-(Pentafluorophenoxy)undecylmethyldiethoxysilane: Contains a methyl group in addition to ethoxy groups.
Uniqueness
11-(Pentafluorophenoxy)undecyltriethoxysilane is unique due to its combination of pentafluorophenoxy and triethoxysilane groups, which provide enhanced reactivity and versatility compared to similar compounds. Its ability to form strong bonds with a wide range of materials makes it particularly valuable in various applications .
Properties
IUPAC Name |
triethoxy-[11-(2,3,4,5,6-pentafluorophenoxy)undecyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37F5O4Si/c1-4-30-33(31-5-2,32-6-3)17-15-13-11-9-7-8-10-12-14-16-29-23-21(27)19(25)18(24)20(26)22(23)28/h4-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAQJDPGHMLLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCOC1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37F5O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


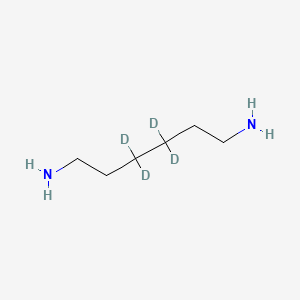
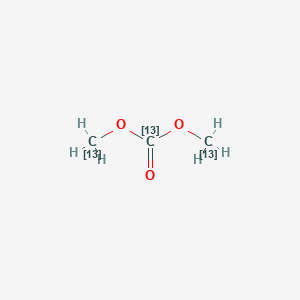

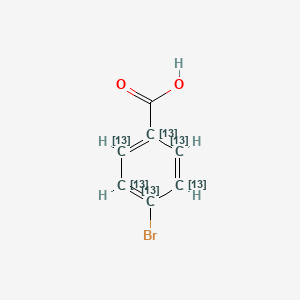
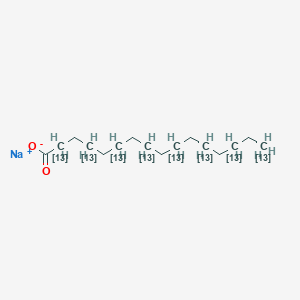
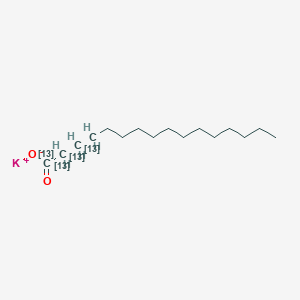
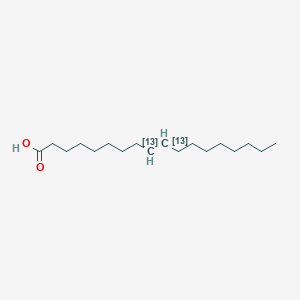
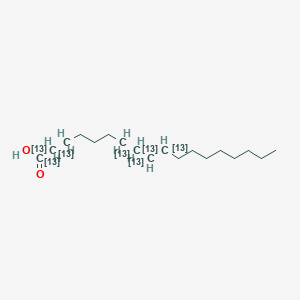
![Tioconazole impurity C [EP]](/img/structure/B3333608.png)
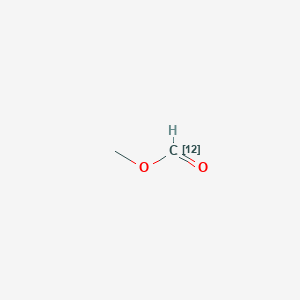
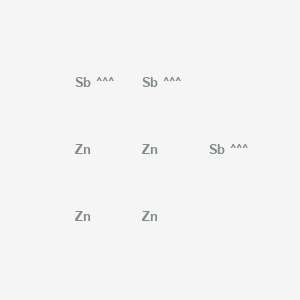
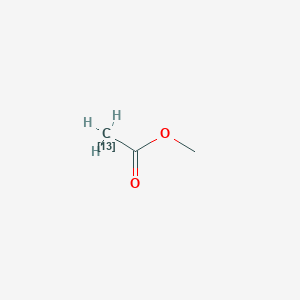
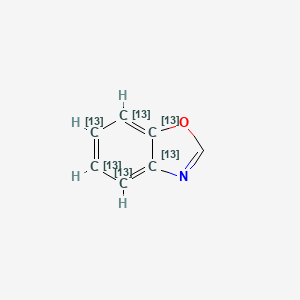
![2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine](/img/structure/B3333654.png)
